molecular formula C13H13N3O2 B11872220 N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide CAS No. 60947-59-3

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide

Cat. No.: B11872220
CAS No.: 60947-59-3
M. Wt: 243.26 g/mol
InChI Key: ZRBRMBNPEHPIFS-UHFFFAOYSA-N
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Description

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes a pyrroloquinazoline core, which is known for its biological activity and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a pyrrole ring, followed by the introduction of a quinazoline moiety through cyclization reactions. The final step often involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable would be essential to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of hydroxylated derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and antitumor activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit the activity of certain enzymes involved in cell proliferation, making it useful in cancer research. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
  • 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Uniqueness

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide is unique due to its specific structure, which combines a pyrroloquinazoline core with an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.

Properties

CAS No.

60947-59-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)acetamide

InChI

InChI=1S/C13H13N3O2/c1-8(17)14-9-4-5-11-10(7-9)13(18)16-6-2-3-12(16)15-11/h4-5,7H,2-3,6H2,1H3,(H,14,17)

InChI Key

ZRBRMBNPEHPIFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3CCCN3C2=O

Origin of Product

United States

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